molecular formula C25H27N3O2 B6016753 N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide

Cat. No.: B6016753
M. Wt: 401.5 g/mol
InChI Key: ZTKNIFTWSVVMRN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a methoxyphenyl group, a phenylpiperazine moiety, and a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-30-24-13-11-22(12-14-24)26-25(29)21-9-7-20(8-10-21)19-27-15-17-28(18-16-27)23-5-3-2-4-6-23/h2-14H,15-19H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKNIFTWSVVMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be introduced by reacting phenylpiperazine with a suitable alkylating agent, such as benzyl chloride, to form the desired intermediate.

    Coupling Reaction: The final step involves coupling the benzamide core with the phenylpiperazine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The benzamide group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of a suitable electrophile.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 4-aminophenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, such as depression and anxiety, due to its interaction with serotonin and dopamine receptors.

    Pharmacology: It is used in pharmacological studies to understand its binding affinity and activity at various receptor sites.

    Chemical Biology: It is employed in chemical biology research to study its effects on cellular signaling pathways and gene expression.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmitter release and uptake, leading to changes in neuronal signaling and activity. This can result in therapeutic effects, such as mood stabilization and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-(4-hydroxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group on the phenyl ring.

    N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)ethyl]benzamide: Similar structure but with an ethyl linker instead of a methyl linker.

Uniqueness

N-(4-methoxyphenyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which confer distinct pharmacological properties. The presence of the methoxy group enhances its lipophilicity, while the phenylpiperazine moiety contributes to its receptor binding affinity and selectivity.

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